molecular formula C24H22FN5OS B14865955 9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Cat. No.: B14865955
M. Wt: 447.5 g/mol
InChI Key: OKNSONJFXACZDH-UHFFFAOYSA-N
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Description

9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butoxyphenyl group: This step may involve nucleophilic substitution reactions using 4-butoxyphenyl halides.

    Attachment of the fluorobenzylsulfanyl moiety: This can be done through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Methoxyphenyl)-3-[(4-chlorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
  • 9-(4-Ethoxyphenyl)-3-[(4-bromobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Uniqueness

The uniqueness of 9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine lies in its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C24H22FN5OS

Molecular Weight

447.5 g/mol

IUPAC Name

11-(4-butoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene

InChI

InChI=1S/C24H22FN5OS/c1-2-3-14-31-20-10-6-18(7-11-20)21-15-22-23-26-27-24(29(23)12-13-30(22)28-21)32-16-17-4-8-19(25)9-5-17/h4-13,15H,2-3,14,16H2,1H3

InChI Key

OKNSONJFXACZDH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC=C(C=C5)F)C3=C2

Origin of Product

United States

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